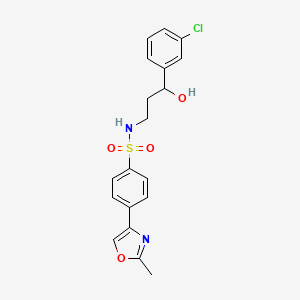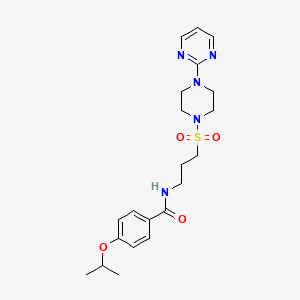
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the notable applications of benzenesulfonamide derivatives is their role as high-affinity inhibitors of enzymes. For instance, benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, demonstrating significant in vitro inhibitory activity. Such compounds have been shown to increase kynurenic acid concentration in the extracellular hippocampal fluid, suggesting potential therapeutic applications in neurological conditions (S. Röver et al., 1997).
Antitumor Activity
Another critical area of application for benzenesulfonamide derivatives is their antitumor activity. Novel series of benzenesulfonamide derivatives have been synthesized and shown to possess remarkable activity and selectivity toward specific cancer cell lines, highlighting their potential as anticancer agents. For example, certain compounds have demonstrated significant inhibitory effects against non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).
Structural and Chemical Characterization
Benzenesulfonamide derivatives also play a role in the structural and chemical characterization of new materials. Their synthesis and structural analysis contribute to the understanding of molecular interactions and the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. For example, studies on the conformation and hydrogen bonding of N-(2-Methylphenyl)benzenesulfonamide enhance our understanding of molecular structures and their implications (B. Gowda et al., 2008).
Enzyme Inhibition and Medicinal Chemistry
Additionally, benzenesulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase, presenting opportunities for the development of novel therapeutic agents. Their ability to selectively inhibit certain isoenzymes of carbonic anhydrase suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer (H. Gul et al., 2016).
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13-22-18(12-26-13)14-5-7-17(8-6-14)27(24,25)21-10-9-19(23)15-3-2-4-16(20)11-15/h2-8,11-12,19,21,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQJWYVZUMOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)

![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)
![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)



